![molecular formula C18H18N6 B7641590 6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641590.png)
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile, also known as BIPPC, is a chemical compound that has attracted significant attention in the field of medicinal chemistry. It is a potent inhibitor of protein kinase B (PKB/Akt) and is being investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile exerts its biological effects by inhibiting the activity of protein kinase B (PKB/Akt), a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. By inhibiting PKB/Akt, this compound induces apoptosis (programmed cell death) in cancer cells and protects neurons from oxidative stress and neurotoxicity.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. This compound also inhibits the phosphorylation of Akt and downstream targets, such as mTOR and GSK-3β, which play important roles in cell proliferation and survival. In neurons, this compound protects against oxidative stress and neurotoxicity by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and detoxifying enzymes.
Advantages and Limitations for Lab Experiments
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile has several advantages for laboratory experiments. It is a potent and selective inhibitor of PKB/Akt, which makes it a valuable tool for studying the role of this kinase in various biological processes. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for laboratory experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, this compound has not been extensively studied in vivo, which makes it difficult to extrapolate its effects from cell-based assays to whole organisms.
Future Directions
There are several future directions for research on 6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile. One area of interest is the development of more potent and selective inhibitors of PKB/Akt, which could have even greater therapeutic potential. Another area of research is the investigation of the effects of this compound on other signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and survival. Finally, the development of new formulations of this compound that improve its solubility and bioavailability could enhance its therapeutic efficacy.
Synthesis Methods
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile can be synthesized using a multistep synthetic route. The first step involves the reaction of 2-chloro-5-nitropyridine with potassium cyanide to form 2-cyano-5-nitropyridine. This intermediate is then reacted with 4-(2-aminoethyl)benzimidazole to form the final product, this compound.
Scientific Research Applications
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, prostate, and lung cancer cells. This compound also has neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been investigated for its potential use in the treatment of diabetes, as it has been shown to improve glucose metabolism and insulin sensitivity.
properties
IUPAC Name |
6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6/c19-12-14-4-3-7-18(20-14)24-10-8-23(9-11-24)13-17-21-15-5-1-2-6-16(15)22-17/h1-7H,8-11,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIZOXFVAOZBTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC(=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.